molecular formula C13H20BrN3O2S B11136868 2-bromo-5-isopropyl-N-(2-morpholinoethyl)-1,3-thiazole-4-carboxamide

2-bromo-5-isopropyl-N-(2-morpholinoethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11136868
M. Wt: 362.29 g/mol
InChI Key: SSFIAWBLPPOFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-isopropyl-N-(2-morpholinoethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-isopropyl-N-(2-morpholinoethyl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Bromination: The thiazole ring can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Amidation: The carboxylic acid group can be converted to the carboxamide by reacting with an amine, such as 2-morpholinoethylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions could target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isopropyl ketone derivatives, while substitution reactions can introduce a wide range of functional groups at the bromine site.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-bromo-5-isopropyl-N-(2-morpholinoethyl)-1,3-thiazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide: Lacks the morpholinoethyl group.

    5-isopropyl-N-(2-morpholinoethyl)-1,3-thiazole-4-carboxamide: Lacks the bromine atom.

    2-bromo-1,3-thiazole-4-carboxamide: Lacks both the isopropyl and morpholinoethyl groups.

Uniqueness

The presence of both the bromine atom and the morpholinoethyl group in 2-bromo-5-isopropyl-N-(2-morpholinoethyl)-1,3-thiazole-4-carboxamide makes it unique compared to similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20BrN3O2S

Molecular Weight

362.29 g/mol

IUPAC Name

2-bromo-N-(2-morpholin-4-ylethyl)-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H20BrN3O2S/c1-9(2)11-10(16-13(14)20-11)12(18)15-3-4-17-5-7-19-8-6-17/h9H,3-8H2,1-2H3,(H,15,18)

InChI Key

SSFIAWBLPPOFOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.